Technical Guide: Synthesis of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one
Technical Guide: Synthesis of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one
This guide details the synthesis of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one (also known as 5-Hydroxy-2-thiouracil ). This compound is a critical pharmacophore in the development of antiviral agents (specifically HIV integrase inhibitors) and antithyroid therapeutics.
The guide prioritizes a de novo cyclization strategy using a protected C3-synthon. This route offers superior regioselectivity and yield compared to the direct persulfate oxidation (Elbs reaction) of 2-thiouracil, which suffers from low conversion rates and difficult purification.
Executive Summary
The synthesis of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one is best achieved through the condensation of thiourea with a 2-alkoxy-3-oxopropionate equivalent, followed by deprotection. This "Benzyl/Methoxy Route" avoids the harsh conditions of direct oxidation and prevents the formation of the thermodynamic 4,6-dione byproduct (thiobarbituric acid) by securing the oxidation state of the C5 carbon early in the pathway.
Key Advantages of Selected Route:
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Regiocontrol: The C5-oxygen is installed prior to ring closure, eliminating isomer ambiguity.
-
Scalability: Intermediates are stable solids or crystallizable salts.
-
Purity: Avoids the inorganic salt contamination typical of persulfate oxidations.
Retrosynthetic Analysis
The target molecule is disconnected into two primary fragments: the N-C-N fragment (derived from thiourea) and the C-C-C fragment (a functionalized ester).
Caption: Retrosynthetic logic disconnecting the pyrimidine core into a urea equivalent and a masked formyl-acetate.
Experimental Protocol
Phase 1: Synthesis of the C3 Synthon
Objective: Prepare the sodium enolate of ethyl 2-benzyloxy-3-oxopropionate. Note: The benzyl group is chosen over methyl/ethyl ethers to facilitate milder deprotection conditions (HBr/AcOH or BBr3) that do not degrade the thiocarbonyl moiety.
Reagents:
-
Ethyl benzyloxyacetate (1.0 eq)
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Ethyl formate (1.2 eq)
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Sodium hydride (NaH, 60% in oil) (1.1 eq)
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Anhydrous Toluene (Solvent)
Procedure:
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Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
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Base Activation: Wash NaH (1.1 eq) with dry hexane (3x) to remove mineral oil. Suspend the clean NaH in anhydrous toluene (10 mL/g NaH) and cool to 0°C.
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Formylation: Mix Ethyl benzyloxyacetate (1.0 eq) and Ethyl formate (1.2 eq). Add this mixture dropwise to the NaH suspension over 45 minutes.
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Observation: Evolution of hydrogen gas will occur. Ensure adequate venting.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will thicken as the sodium enolate precipitates or forms a viscous suspension.
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Workup: Do not quench. Use the crude enolate suspension directly in the next step to prevent hydrolysis of the sensitive formyl group.
Phase 2: Cyclization to 5-Benzyloxy-2-thiouracil
Objective: Condense the C3 synthon with thiourea to close the pyrimidine ring.
Reagents:
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Crude Sodium Enolate (from Phase 1)
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Thiourea (1.2 eq relative to initial ester)
Procedure:
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Solvent Swap: If toluene volume is high, decant carefully or evaporate under reduced pressure (keep temp < 40°C) and redissolve the residue in absolute ethanol.
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Addition: Add solid Thiourea (1.2 eq) directly to the ethanolic solution of the enolate.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours.
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Isolation:
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Cool the reaction mixture to room temperature.
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Concentrate the solvent to ~20% of original volume.
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Dilute with water (50 mL per 10 mmol scale).
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Acidification: Carefully acidify with Acetic Acid or 1M HCl to pH 4–5.
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Filtration: The product, 5-benzyloxy-2-thiouracil , will precipitate as a pale yellow solid. Filter and wash with cold water.
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Purification: Recrystallize from Ethanol/Water (1:1).
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Checkpoint: Verify structure via 1H NMR (Look for benzyl protons ~5.1 ppm and aromatic signals).
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Phase 3: Deprotection to 5-Hydroxy-2-thiouracil
Objective: Cleave the benzyl ether without desulfurizing the thiocarbonyl group. Critical Note: Catalytic hydrogenolysis (H2/Pd) is NOT recommended due to sulfur poisoning of the catalyst.
Reagents:
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33% HBr in Acetic Acid (or Boron Tribromide in DCM)
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5-Benzyloxy-2-thiouracil
Procedure (HBr Method):
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Dissolve 5-benzyloxy-2-thiouracil in 33% HBr/AcOH (5 mL per gram of substrate).
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Heating: Stir the solution at 60–70°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the starting material.
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Quench: Pour the reaction mixture onto crushed ice.
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Precipitation: The target compound, 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one , will precipitate.
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Final Purification: Filter the solid. Wash with cold water to remove acid traces. Recrystallize from water or methanol.
Reaction Mechanism & Pathway
The formation of the ring follows a condensation-elimination sequence. The 5-position oxidation state is determined by the starting benzyloxy group, preventing the need for late-stage oxidation.
Caption: Step-wise mechanistic flow from linear precursors to the bicyclic target.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Overall Yield | 45% – 60% | Calculated from Ethyl Benzyloxyacetate |
| Melting Point | > 300°C (dec) | Characteristic of high-melting pyrimidines |
| Appearance | Off-white to pale yellow powder | Oxidizes slowly in air to disulfide (dimer) |
| Solubility | Soluble in NaOH (aq), DMF, DMSO | Poor solubility in water/alcohol (neutral form) |
| pKa (est) | ~7.5 (OH), ~11 (NH) | Acidic enolic OH due to electron-deficient ring |
Troubleshooting & Optimization
Controlling the Tautomerism
The target molecule exists in equilibrium between the thione (2-mercapto-4-one) and thiol forms. In solution, the thione form generally predominates.
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Issue: Product smells strongly of sulfur or appears sticky.
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Cause: Residual mercaptan byproducts or disulfide formation.
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Fix: Wash the final solid with diethyl ether. Store under inert atmosphere (Argon) to prevent oxidative dimerization to the disulfide.
Alternative Route: Elbs Oxidation (Not Recommended)
If starting from 2-Thiouracil directly:
-
Dissolve 2-thiouracil in NaOH.
-
Add Potassium Persulfate (
) dropwise at 0°C. -
Stir 24h. Acidify to hydrolyze the intermediate sulfate ester.[8][9]
-
Risk: Yields are typically <30%, and separation of the product from inorganic sulfates is difficult due to similar solubility profiles.
References
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Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society, 4590-4596.
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Behrman, E. J. (2006). The Elbs and Boyland-Sims peroxydisulfate oxidations.[6][8][9] Beilstein Journal of Organic Chemistry, 2, 22.
-
Fathalla, O. A., et al. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Archives of Pharmacal Research, 25, 421–429.
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Alagarsamy, V., et al. (2007). Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents. Biomedicine & Pharmacotherapy, 61(5), 285-291.
Sources
- 1. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking [mdpi.com]
- 2. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103992279A - Method for preparing thiobarbituric acid compound - Google Patents [patents.google.com]
- 8. BJOC - The Elbs and Boyland-Sims peroxydisulfate oxidations [beilstein-journals.org]
- 9. The Elbs and Boyland-Sims peroxydisulfate oxidations - PMC [pmc.ncbi.nlm.nih.gov]
